molecular formula C17H15N7O3 B2640991 3-(2,5-Dimethoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine CAS No. 892767-38-3

3-(2,5-Dimethoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine

Cat. No. B2640991
CAS RN: 892767-38-3
M. Wt: 365.353
InChI Key: MVWROGJKXIRDPH-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine, also known as DOTAMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DOTAMT belongs to the class of triazole-based compounds and has been synthesized using various methods.

Scientific Research Applications

  • Synthesis and Antimicrobial Activities : Research by Bayrak et al. (2009) involved the synthesis of new 1,2,4-triazoles and evaluation of their antimicrobial activities. These compounds, related to the chemical , showed good or moderate antimicrobial activity in their screening process (Bayrak et al., 2009).

  • Heterocyclic Derivatives Synthesis : A study by El‐Sayed et al. (2008) synthesized a series of N- and S-substituted 1,3,4-oxadiazole derivatives. They explored compounds like 5-Pyridin-3-yl-3-[2-(5-thioxo-4,5-dihydro-l,3,4-thiadiazol-2-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione, which are structurally related to the compound of interest (El‐Sayed et al., 2008).

  • Anticancer Evaluation : A 2015 study by Abdo and Kamel focused on the synthesis and in vitro anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases. Their findings indicated significant cytotoxicity against various human cancer cell lines, showcasing the potential of these compounds in cancer research (Abdo & Kamel, 2015).

  • Antibacterial Activity of Polyheterocycles : A 2005 study by Hu et al. synthesized novel compounds and evaluated their antibacterial activity. The study highlighted the potential of oxadiazoles incorporating pyridyl triazole ring structures in developing antibacterial drugs (Hu et al., 2005).

  • Biological Assessment of Fused Heterocyclic 1,2,4-Triazoles : Karpina et al. (2019) developed a method for synthesizing novel 1,2,4-oxadiazol-5-yl-[1,2,4]triazolo[4,3-a]pyridine-3-yl acetamides and assessed their biological properties. This study provides insights into the diverse biological applications of compounds with 1,2,4-oxadiazol rings (Karpina et al., 2019).

  • Pharmacological Study of Thiazolidinones and Mannich Bases : Dave et al. (2007) conducted a pharmacological study of thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, demonstrating the potential of these compounds in antimicrobial and antitubercular activities (Dave et al., 2007).

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O3/c1-25-11-3-4-13(26-2)12(9-11)24-15(18)14(21-23-24)17-20-16(22-27-17)10-5-7-19-8-6-10/h3-9H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWROGJKXIRDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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